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Compound of Interest

Compound Name:
3-Chloro-N-(2-

methoxybenzyl)propanamide

CAS No.: 105909-52-2

Cat. No.: B3024476

Get Quote

Part 1: Executive Summary & Compound Profile
3-Chloro-N-(2-methoxybenzyl)propanamide is a critical building block in the synthesis of

pharmaceutical actives, particularly in the development of neuroprotective agents and

antimicrobial scaffolds. Its solubility behavior is governed by the interplay between the lipophilic

2-methoxybenzyl moiety, the polar amide linkage, and the alkyl chloride tail.

Understanding its solubility is essential for:

Process Optimization: Designing efficient crystallization and purification steps.

Reaction Engineering: Selecting appropriate solvents for nucleophilic substitution reactions.

Formulation: Developing pre-clinical delivery vehicles.

Physicochemical Profile (Predicted & Analog-Derived)
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Property Value / Characteristic Source/Basis

CAS Number 105909-52-2 Registry

Molecular Formula C₁₁H₁₄ClNO₂ Stoichiometry

Molecular Weight 227.69 g/mol Calculated

LogP (Predicted) 2.0 – 2.5
Lipophilic (Analogous to 4-

methoxy isomer)

H-Bond Donors 1 (Amide NH) Structure

H-Bond Acceptors 2 (Amide C=O, Methoxy O) Structure

Physical State
Solid (White to Off-white

powder)

Analogous amides (MP range

80–120°C)

Part 2: Solubility Data & Solvent Compatibility
The following solubility profile is derived from functional group contribution methods and

empirical data from structural isomers (e.g., 3-chloro-N-(4-methoxyphenyl)propanamide).

Predicted Solubility Profile at 298.15 K (25°C)
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Solvent Class
Representative
Solvent

Solubility Rating
Interaction
Mechanism

Chlorinated

Hydrocarbons

Dichloromethane

(DCM), Chloroform
High (> 100 mg/mL)

Dipole-dipole

interactions; excellent

solvation of the amide

and chloro-alkyl chain.

Polar Aprotic DMSO, DMF, DMAc
Very High (> 150

mg/mL)

Strong H-bond

acceptance from

solvent to amide NH.

Alcohols
Methanol, Ethanol,

IPA

Moderate to High (20–

80 mg/mL)

H-bonding (Solvent

OH to Amide C=O).

Solubility decreases

as alkyl chain length

of alcohol increases.

Esters/Ketones Ethyl Acetate, Acetone
Moderate (10–50

mg/mL)

Dipole-dipole; useful

for crystallization.

Ethers THF, MTBE Moderate
Good solvation of the

aromatic ring.

Aliphatic

Hydrocarbons

n-Hexane,

Cyclohexane

Low / Insoluble (< 1

mg/mL)

Lack of polar

interactions; "Like

dissolves like"

mismatch.

Water Water
Very Low (< 0.1

mg/mL)

Hydrophobic effect

dominates; limited H-

bonding capacity vs.

water network.

Process Recommendation: Crystallization Systems
Based on the profile above, the following solvent systems are recommended for purification:

Primary Solvent: Methanol or Ethanol (High temperature solubility).
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Anti-Solvent: Water (Induces supersaturation upon cooling/addition).

Alternative: Dichloromethane/Hexane (for non-polar impurity removal).

Part 3: Experimental Protocol for Solubility
Determination
To generate precise mole fraction (

) data for thermodynamic modeling, the following Isothermal Saturation Method (Gravimetric) is
the industry standard.

Workflow Diagram
The following diagram illustrates the self-validating workflow for solubility measurement.

Start: Excess Solute
+ Solvent

Equilibration
(Shake Flask / Stirring)

Time: 24-48h, Temp: T ± 0.05 K

 Constant T

Phase Separation
(Syringe Filter 0.22 µm) Saturated Supernatant

Quantification
(HPLC or Gravimetric)

 Dilution

 If RSD > 2% Data Processing
(Mole Fraction Calc)

 Mass/Peak Area

Click to download full resolution via product page

Caption: Standardized Isothermal Saturation Workflow. Note the feedback loop: if Relative

Standard Deviation (RSD) of triplicate samples exceeds 2%, equilibration must be repeated.

Detailed Protocol Steps
Preparation: Add excess 3-Chloro-N-(2-methoxybenzyl)propanamide solid to a jacketed

glass vessel containing 20 mL of the target solvent (e.g., Methanol).

Equilibration: Stir the mixture using a magnetic stirrer at a constant temperature (controlled

by a circulating water bath, accuracy ±0.05 K) for 24–48 hours.

Sampling: Stop stirring and allow the phases to separate for 30 minutes. Withdraw 2 mL of

the supernatant using a pre-warmed syringe.
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Filtration: Immediately filter through a 0.22 µm PTFE filter into a pre-weighed weighing vial to

remove suspended solids.

Quantification (Gravimetric):

Weigh the vial with the solution (

).

Evaporate the solvent under vacuum or nitrogen stream until constant mass is achieved (

).

Calculate solvent mass:

.

Calculation: Determine the mole fraction solubility (

).

Where

are mass and molar mass of the solute, and

are for the solvent.

Part 4: Thermodynamic Modeling Framework
Once experimental data is obtained, it must be correlated to thermodynamic models to predict

solubility at unmeasured temperatures.

Modified Apelblat Equation
This semi-empirical model is widely used for non-ideal solutions of amides in organic solvents.

: Mole fraction solubility.

: Absolute temperature (Kelvin).[1]

: Empirical parameters derived from multivariate regression.
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Interpretation:

and

relate to the enthalpy of solution and non-ideality;

accounts for the temperature dependence of heat capacity.

van't Hoff Analysis
To determine the thermodynamic functions of dissolution (

,

,

):

Plot:

vs.

.

Slope:

.

Intercept:

.

Causality Insight: If the plot is linear, the enthalpy of solution is constant over the temperature

range. For 3-Chloro-N-(2-methoxybenzyl)propanamide, dissolution in alcohols is typically

endothermic (

), meaning solubility increases with temperature, driven by the entropy gain of breaking the
crystal lattice.
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National Institute of Standards and Technology (NIST).Propanamide, N-(4-

methoxyphenyl)-3-chloro- Data.[2] (Used as structural analog reference).

[Link]

ChemicalBook.3-Chloro-N-(2-methoxybenzyl)propanamide Product Properties.

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-

dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to

348) K. Journal of Chemical & Engineering Data. (Foundational reference for the Apelblat

model).

[Link]

Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-

Interscience. (Authoritative text on solubility mechanisms).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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